molecular formula C6H11ClF2O2S B6202507 2,2-difluoro-4-methylpentane-1-sulfonyl chloride CAS No. 1781039-56-2

2,2-difluoro-4-methylpentane-1-sulfonyl chloride

Cat. No.: B6202507
CAS No.: 1781039-56-2
M. Wt: 220.67 g/mol
InChI Key: SKJUFEFXYIERQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-difluoro-4-methylpentane-1-sulfonyl chloride is a chemical compound with the molecular formula C6H11ClF2O2S and a molecular weight of 220.67 g/mol . This compound is characterized by the presence of two fluorine atoms, a methyl group, and a sulfonyl chloride functional group attached to a pentane backbone. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

The synthesis of 2,2-difluoro-4-methylpentane-1-sulfonyl chloride can be achieved through several synthetic routes. One common method involves the reaction of 2,2-difluoro-4-methylpentane with chlorosulfonic acid under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions and ensure high yield. Industrial production methods may involve continuous flow processes to optimize the reaction efficiency and scalability .

Chemical Reactions Analysis

2,2-difluoro-4-methylpentane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2-difluoro-4-methylpentane-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-difluoro-4-methylpentane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biological systems, the compound can modify amino acid residues in proteins, affecting their activity and function .

Comparison with Similar Compounds

2,2-difluoro-4-methylpentane-1-sulfonyl chloride can be compared with other sulfonyl chloride compounds, such as:

    Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon atom in the backbone.

    Benzenesulfonyl chloride: An aromatic sulfonyl chloride with a benzene ring.

    Trifluoromethanesulfonyl chloride: A sulfonyl chloride with three fluorine atoms attached to the carbon atom.

Compared to these compounds, this compound offers unique reactivity due to the presence of both fluorine atoms and a methyl group, which can influence its chemical behavior and applications .

Properties

CAS No.

1781039-56-2

Molecular Formula

C6H11ClF2O2S

Molecular Weight

220.67 g/mol

IUPAC Name

2,2-difluoro-4-methylpentane-1-sulfonyl chloride

InChI

InChI=1S/C6H11ClF2O2S/c1-5(2)3-6(8,9)4-12(7,10)11/h5H,3-4H2,1-2H3

InChI Key

SKJUFEFXYIERQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CS(=O)(=O)Cl)(F)F

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.